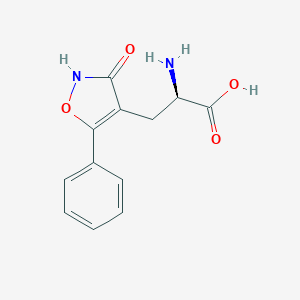

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid

Description

Historical Development of APPA as a Research Tool

APPA was first synthesized as a structural analog of (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), a canonical AMPA receptor agonist. Early electrophysiological studies in the 1990s revealed that racemic APPA ((RS)-APPA) acted as a partial agonist at AMPA receptors, eliciting only ~60% of the maximal response observed with AMPA. This partial efficacy puzzled researchers until chiral resolution demonstrated that (S)-APPA was a full agonist, while (R)-APPA functioned as a competitive antagonist. This enantiomeric dichotomy transformed APPA into a versatile tool for probing AMPA receptor dynamics and competitive ligand-receptor interactions.

APPA in the Context of Glutamatergic Neurotransmission Research

AMPA receptors mediate fast excitatory synaptic transmission by gating Na+/Ca2+ influx upon glutamate binding. APPA’s isoxazole ring and phenyl substitution at position 5 confer unique pharmacological properties:

- Receptor Activation : (S)-APPA binds the ligand-binding domain (LBD) formed by the N-terminal and extracellular loops of GluA subunits, inducing domain closure and channel opening.

- Desensitization : Like AMPA, APPA-induced currents rapidly desensitize due to LBD rearrangement, but its slower dissociation kinetics prolong receptor occupancy.

Experimental models such as the rat cortical wedge preparation demonstrated APPA’s concentration-dependent depolarization, with (S)-APPA showing an EC50 of 230 µM. These studies underscored APPA’s utility in mimicking native glutamate signaling while allowing precise control over receptor activation kinetics.

Significance of APPA in AMPA Receptor Studies

APPA’s enantiomers enabled groundbreaking discoveries in receptor pharmacology:

Key findings include:

Conceptual Framework of Functional Partial Agonism Introduced by APPA

The racemic APPA mixture unveiled the phenomenon of functional partial agonism , where fixed agonist:antagonist ratios produce graded receptor responses. For example:

- A 1:1 (S)-APPA:(R)-APPA ratio yields 50% maximal depolarization.

- Response levels follow the Waud equation: E = ([A]^n)/([A]^n + (1 + [B]/K_B)^n), where [A] = agonist concentration, [B] = antagonist concentration.

This principle, first demonstrated in AMPA receptors, was later extended to muscarinic and GABAergic systems, revolutionizing receptor theory and drug design strategies targeting partial agonism.

Properties

IUPAC Name |

(2R)-2-amino-3-(3-oxo-5-phenyl-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c13-9(12(16)17)6-8-10(18-14-11(8)15)7-4-2-1-3-5-7/h1-5,9H,6,13H2,(H,14,15)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLPVAAGYNKBT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NO2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NO2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934986 | |

| Record name | 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154420-28-7 | |

| Record name | 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154420287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Diketones with Hydroxylamine

A common method involves cyclizing β-diketone precursors with hydroxylamine hydrochloride. For example, 3-hydroxy-5-phenylisoxazole-4-carbaldehyde is synthesized by reacting ethyl benzoylacetate with hydroxylamine under acidic conditions. Subsequent functionalization introduces the propionic acid side chain.

Palladium-Catalyzed Cross-Coupling for Phenyl Substitution

To introduce the phenyl group at the 5-position, Suzuki-Miyaura coupling is employed. A brominated isoxazole intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄, yielding 5-phenylisoxazole derivatives. This method offers regioselectivity and compatibility with sensitive functional groups.

Resolution of Racemic APPA

APPA is typically synthesized as a racemate, necessitating chiral resolution for pharmacological studies.

Diastereomeric Salt Formation

Racemic APPA is treated with (R)-(+)- or (S)-(−)-1-phenylethylamine, forming diastereomeric salts with differing solubilities. Recrystallization from ethanol/water yields enantiopure (S)-APPA and (R)-APPA.

Chiral HPLC Separation

Preparative chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) resolves racemic APPA into its enantiomers. Mobile phases often contain diluted TFA, with isolation of enantiomers as TFA salts.

Key Reaction Optimization and Challenges

Protecting Group Strategies

Yield and Purity Considerations

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | NH₂OH·HCl, HCl/EtOH, reflux | 65–78 | ≥95 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 82 | 98 |

| Chiral Resolution | (R)-1-Phenylethylamine, EtOH | 40 (S) | >99 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₂H₁₂N₂O₄ ([M+H]⁺): 265.0823. Found: 265.0825.

Industrial-Scale Synthesis Considerations

Flow Chemistry Applications

Continuous-flow systems enhance the safety and efficiency of exothermic steps (e.g., Grignard reactions). Microreactors minimize thermal degradation during TFA-mediated deprotections.

Green Chemistry Metrics

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity | Low yields in decarboxylation |

| Suzuki Coupling | Modular phenyl substitution | Pd catalyst cost |

| Chiral Resolution | Access to both enantiomers | 40–50% maximum yield per batch |

Chemical Reactions Analysis

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid span various fields including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Neuropharmacology

-

AMPA Receptor Agonism :

- APPA selectively binds to AMPA receptors, enhancing excitatory neurotransmission without significantly affecting NMDA receptors. This selectivity minimizes side effects associated with broader receptor activation.

- It is utilized in research to understand synaptic mechanisms underlying learning and memory processes.

- Partial Agonist Studies :

Drug Development

-

Therapeutic Potential :

- APPA is being explored for its potential in treating neurological disorders characterized by excitatory neurotransmission dysregulation, such as epilepsy and depression.

- Its ability to selectively activate AMPA receptors makes it a candidate for developing medications that target specific pathways involved in these disorders.

-

Chemical Synthesis :

- The synthesis of APPA involves multiple steps that allow for the exploration of structural analogs with varied pharmacological profiles. This aspect is crucial for optimizing drug candidates.

Comparative Studies

APPA can be compared with other compounds that interact with AMPA receptors:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid | C₁₂H₁₁N₂O₄ | Methyl substitution enhances potency at AMPA receptors |

| 2-Amino-3-(3-hydroxyphenyl)propionic acid | C₁₁H₁₃N₁O₄ | Lacks the isoxazole ring; primarily studied for neurotransmission |

| Kainic acid | C₉H₁₁N₁O₄ | Acts on kainate receptors distinct from AMPA receptors |

Study on Electropharmacological Effects

In a study involving rat cortical wedge preparations, APPA was shown to exhibit full agonistic effects at AMPA receptors, demonstrating its potential in modulating synaptic transmission effectively. The study highlighted the competitive inhibition of non-NMDA antagonists on APPA's action, providing insights into its pharmacodynamics and receptor interactions .

Research on Enantiomers

Research has also focused on resolving the enantiomers of APPA to better understand their distinct pharmacological effects. The (S)-enantiomer was found to be a potent agonist at AMPA receptors, while the (R)-enantiomer acted as an antagonist, showcasing the importance of stereochemistry in drug design and efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid involves its interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent excitatory neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Receptor Interactions

The primary structural distinction among these compounds lies in the substituent at the 5-position of the isoxazole ring. This modification critically impacts receptor binding, selectivity, and functional activity (agonist vs. antagonist). Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Findings from Research

Substituent Size and Hydrophobicity :

- Smaller substituents (e.g., methyl in AMPA) favor agonist activity at AMPA receptors, while bulkier groups (e.g., tert-butyl in ATPO) often confer antagonism due to steric hindrance .

- The phenyl group in the target compound introduces significant bulk and hydrophobicity, which may shift selectivity toward kainate receptors (e.g., GRIK2) or reduce AMPA affinity .

Functional Switching: Minor structural changes can invert activity. For example, IKM-159, a synthetic heterocycle derived from the agonist kainic acid, acts as a selective AMPA antagonist . Similarly, ATPO’s phosphonomethoxy group converts AMPA-like agonism into antagonism .

Potency Enhancements :

- The 5-cyclopropyl analogue of AMPA demonstrates ~10x higher potency than AMPA, attributed to improved hydrophobic interactions within the receptor’s ligand-binding domain .

Tetrazole Derivatives :

Pharmacological Implications

- Selectivity Challenges : The phenyl-substituted target compound may exhibit off-target effects due to its structural similarity to kainate receptor ligands (e.g., GRIK2) .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- A multi-step approach involves: (i) Condensation of substituted phenylacetylenes with hydroxylamine to form the isoxazole ring. (ii) Coupling the isoxazole intermediate with a protected amino acid (e.g., via Schiff base formation). (iii) Acidic hydrolysis to deprotect the amino and carboxylic acid groups. Yields are often moderate (70–75%) due to steric hindrance and competing side reactions (e.g., ring-opening of the isoxazole under strong acids). Optimizing reaction conditions (e.g., NaBH₃CN for selective reductions) can mitigate these issues .

Q. What is the pharmacological significance of the 3-hydroxy-5-phenylisoxazole moiety in this compound?

- The 3-hydroxy-5-phenylisoxazole group mimics natural aromatic amino acids, enabling interaction with glutamate receptors (e.g., NMDA or AMPA subtypes). Its hydroxyl group enhances binding affinity to metal ions in enzymatic active sites, as observed in antimycobacterial and neuroprotective studies of analogous structures .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to minimize side reactions. Monitor intermediates via LC-MS to identify byproducts. Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency, as demonstrated in thiazole and isoxazole derivatizations .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- (i) Systematic substitution : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., Cl, CH₃) to assess electronic effects.

- (ii) Bioisosteric replacement : Swap the isoxazole with thiazole or pyrazole rings to evaluate ring-specific interactions.

- (iii) Docking studies : Use molecular dynamics simulations to predict binding modes against target proteins (e.g., glutamate receptors). SAR data should be validated via in vitro assays (e.g., radioligand binding) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Perform: (i) HPLC-MS purity checks (>98% purity required). (ii) Dose-response curves across multiple concentrations. (iii) Inter-laboratory validation using standardized protocols. Cross-reference findings with structurally similar compounds, such as 3-Amino-3-(4-chlorophenyl)propionic acid, to identify trends .

Q. What analytical methods are most effective for characterizing this compound and its degradation products?

- Primary methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; 2D-NMR (COSY, HSQC) for stereochemical analysis.

- Stability studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways (e.g., hydrolysis of the isoxazole ring).

- Quantitative analysis : Reverse-phase HPLC with UV detection at 254 nm, calibrated against certified reference standards .

Q. How can computational modeling guide the design of novel derivatives with enhanced bioavailability?

- Apply QSAR models to predict logP, pKa, and membrane permeability. Use DFT calculations to optimize the molecule’s dipole moment and solvation energy. For CNS-targeted derivatives, ensure compliance with Lipinski’s Rule of Five and blood-brain barrier penetration criteria .

Q. What are the critical considerations for ensuring compound stability during long-term storage?

Q. What novel methodologies could be applied to explore the compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Cryo-EM : Resolve high-resolution structures of the compound bound to membrane proteins (e.g., ion channels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.